Deferasirox Ethyl Ester-d5

Description

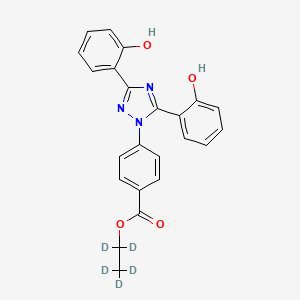

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₂₃H₁₄D₅N₃O₄ |

|---|---|

Molecular Weight |

406.45 |

Synonyms |

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic Acid Ethyl Ester-d5 |

Origin of Product |

United States |

Synthetic Strategies and Deuterium Incorporation for Deferasirox Ethyl Ester D5

Precursor Synthesis and Derivatization Routes for Deferasirox Ethyl Ester

The synthesis of the non-labeled precursor, Deferasirox Ethyl Ester, is a critical first step. This compound is often identified as a related substance or impurity during the production of Deferasirox. tandfonline.comtandfonline.comresearchgate.net The primary synthetic routes involve the condensation of two key intermediates or the direct esterification of Deferasirox.

One common method involves the reaction of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one with ethyl 4-hydrazinobenzoate. tandfonline.com This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at an elevated temperature. tandfonline.comquickcompany.in

A typical reaction is as follows:

2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one and ethyl 4-hydrazinobenzoate are mixed in methanol. tandfonline.com

The mixture is heated, for instance, to 60-65°C for several hours. tandfonline.com

After the reaction, the solvent is removed, and the product is crystallized, often from an aqueous methanol solution, to yield Deferasirox Ethyl Ester as a white crystalline solid. tandfonline.com

Alternatively, Deferasirox Ethyl Ester can be synthesized via the direct esterification of Deferasirox. This process involves treating Deferasirox with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. rsc.org While this method is described for the synthesis of the methyl ester, the principle applies to the ethyl ester as well. rsc.org

The precursors for these syntheses are well-established in organic chemistry.

Table 1: Key Precursors for Deferasirox Ethyl Ester Synthesis

| Precursor Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Deferasirox | C₂₁H₁₅N₃O₄ | Starting material for direct esterification. |

| 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | C₁₄H₉NO₃ | Core structure that reacts with the hydrazine (B178648) component. tandfonline.comquickcompany.in |

| Ethyl 4-hydrazinobenzoate | C₉H₁₂N₂O₂ | Provides the ethyl benzoate (B1203000) moiety of the final molecule. tandfonline.com |

Methodologies for Deuterium (B1214612) Labeling (d5) at Specific Molecular Positions

The introduction of five deuterium atoms into Deferasirox Ethyl Ester yields the target compound, Deferasirox Ethyl Ester-d5 (Molecular Formula: C₂₃H₁₄D₅N₃O₄). alfa-chemistry.com The 'd5' designation strongly indicates that the five hydrogen atoms of the ethyl group (-CH₂CH₃) are replaced by deuterium atoms (-CD₂CD₃).

The synthesis of the deuterated analog can be achieved by modifying the precursor synthesis routes to incorporate a deuterated source.

Method 1: Esterification with Deuterated Ethanol The most direct approach is the acid-catalyzed esterification of Deferasirox with deuterated ethanol (ethanol-d6, CD₃CD₂OD). This reaction would be analogous to the standard esterification process.

Deferasirox is dissolved in an excess of ethanol-d6 (B42895).

A catalytic amount of strong acid (e.g., H₂SO₄) is added.

The reaction mixture is heated under reflux to drive the esterification.

The product, this compound, is then isolated and purified.

Method 2: Synthesis using a Deuterated Precursor An alternative route involves synthesizing a deuterated intermediate, specifically ethyl-d5 4-hydrazinobenzoate, and then reacting it with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.

Step A: Synthesis of Ethyl-d5 4-hydrazinobenzoate. 4-Hydrazinobenzoic acid is esterified using ethanol-d6 in the presence of an acid catalyst to produce ethyl-d5 4-hydrazinobenzoate.

Step B: Condensation. The resulting deuterated intermediate is then reacted with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one in a suitable solvent to form this compound. tandfonline.com

Table 2: Proposed Methodologies for Deuterium (d5) Labeling

| Method | Key Deuterated Reagent | Brief Description |

|---|---|---|

| Direct Esterification | Ethanol-d6 (CD₃CD₂OD) | Deferasirox is directly esterified using ethanol-d6 as both the reagent and solvent, catalyzed by acid. |

Optimization of Deuteration Yields and Isotopic Purity

Achieving high chemical yield and, critically, high isotopic purity is paramount in the synthesis of labeled compounds. Optimization focuses on maximizing the incorporation of deuterium at the target positions while minimizing isotopic scrambling and side reactions.

Reaction Conditions:

Temperature and Time: The reaction temperature and duration must be carefully controlled. Insufficient time or temperature can lead to incomplete reaction and low yields, while excessive heat or time might promote side reactions or potential H/D exchange at unintended positions, although this is less likely for the stable C-D bonds on the ethyl group.

Catalyst Concentration: The amount of acid catalyst must be optimized to ensure an efficient reaction rate without causing degradation of the starting materials or products.

Reagent Purity:

Isotopic Enrichment: The isotopic purity of the final product is directly dependent on the enrichment of the deuterium source. Using ethanol-d6 with a high isotopic enrichment factor is essential. The isotopic enrichment factor is the ratio between the isotopic abundance in the labeled compound and the natural abundance of that isotope. google.com For pharmaceutical standards, a high level of deuterium incorporation (e.g., >98%) is often required.

Purification:

Chromatography: Following synthesis, purification is typically performed using techniques like flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to separate the desired deuterated product from any unreacted starting materials, non-deuterated analogs, and other impurities.

Table 3: Parameters for Optimization

| Parameter | Objective | Method of Control |

|---|---|---|

| Reaction Time | Ensure complete esterification without degradation. | Monitored by Thin-Layer Chromatography (TLC) or HPLC. |

| Temperature | Achieve optimal reaction rate. | Precise heating and monitoring of the reaction vessel. |

| Deuterium Source | Maximize isotopic purity of the final product. | Use of highly enriched ethanol-d6 (e.g., ≥99% D). |

| Purification | Isolate the target compound with high chemical and isotopic purity. | Employment of chromatographic techniques (Column, HPLC). |

Chemical Characterization of Synthesized this compound (Methodological Aspects)

Once synthesized, the identity, chemical purity, and isotopic enrichment of this compound must be confirmed through a suite of analytical methods.

Mass Spectrometry (MS): This is the primary technique to confirm the successful incorporation of deuterium. The molecular weight of Deferasirox Ethyl Ester is 401.41 g/mol (C₂₃H₁₉N₃O₄). lgcstandards.com The deuterated analog, this compound, has a molecular weight of approximately 406.45 g/mol (C₂₃H₁₄D₅N₃O₄). alfa-chemistry.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is arguably the most definitive method for confirming the location of the deuterium labels. In the spectrum of non-labeled Deferasirox Ethyl Ester, the ethyl group would show a characteristic triplet for the -CH₃ protons and a quartet for the -CH₂- protons. In the ¹H NMR spectrum of successfully synthesized this compound, these signals would be absent or significantly diminished, confirming the replacement of H by D at these positions.

¹³C NMR: The carbon signals for the ethyl group will persist but may show slight shifts or changes in multiplicity due to coupling with deuterium.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals, confirming their presence and location within the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized compound. allmpus.com By comparing the retention time with a non-labeled reference standard, the identity can be further supported. A purity of >95% is often required for use as an analytical standard. lgcstandards.com

Infrared (IR) Spectroscopy: The IR spectrum would be used to confirm the presence of the key functional groups (e.g., ester carbonyl, hydroxyl, C-N bonds). A key difference would be the presence of C-D stretching vibrations (typically in the 2100-2250 cm⁻¹ region), which are absent in the non-labeled compound.

Table 4: Methodological Aspects of Chemical Characterization

| Analytical Method | Purpose | Expected Observation for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | Molecular ion peak at m/z corresponding to C₂₃H₁₄D₅N₃O₄ (approx. 406.45). |

| ¹H NMR Spectroscopy | Confirm location and extent of deuteration. | Absence of triplet and quartet signals corresponding to the ethyl group protons. |

| HPLC | Determine chemical purity. | A single major peak indicating high purity (e.g., >95%). |

| IR Spectroscopy | Identify functional groups and C-D bonds. | Presence of C-D stretching absorptions and other characteristic functional group peaks. |

Advanced Analytical Methodologies Employing Deferasirox Ethyl Ester D5 As an Internal Standard

Development and Validation of Chromatographic Techniques for Deferasirox Ethyl Ester-d5 Quantification

Chromatographic techniques are fundamental in the separation and quantification of pharmaceutical compounds. The development of robust methods for the analysis of Deferasirox and its related substances, including its ethyl ester, often involves the use of an internal standard to ensure accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For the quantification of Deferasirox and its impurities, reversed-phase HPLC methods are commonly developed. innovareacademics.in These methods are validated according to the International Council on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.in

In a typical HPLC method for Deferasirox analysis, a C18 column is used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). innovareacademics.inpharmjournal.ru Detection is often performed using a UV detector at a wavelength where Deferasirox exhibits maximum absorbance. innovareacademics.inpharmjournal.ru When employing this compound as an internal standard in an HPLC-UV method, it is essential to ensure that it chromatographically resolves from Deferasirox and other related substances. The concentration of the internal standard is kept constant across all samples and calibration standards.

Table 1: Illustrative HPLC Method Parameters for Deferasirox Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 248 nm |

Method validation would involve demonstrating the linearity of the response for Deferasirox relative to the constant concentration of this compound. Accuracy is confirmed by recovery studies, and precision is assessed through repeatability and intermediate precision experiments. innovareacademics.in

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, stemming from the use of smaller particle size columns. The principles of method development and validation for UPLC are similar to those for HPLC. A UPLC method for Deferasirox would utilize a sub-2 µm particle column, allowing for faster run times and reduced solvent consumption. The use of this compound as an internal standard in UPLC methods, particularly when coupled with mass spectrometry, is highly effective in correcting for variability in injection volume and matrix effects.

High-Performance Thin-Layer Chromatography (HPTLC) Techniques

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for the quantification of pharmaceuticals. For Deferasirox, an HPTLC method would involve spotting the sample and standard solutions onto a pre-coated silica (B1680970) gel plate, followed by development with a suitable mobile phase to achieve separation. ijpsonline.comijpsonline.com Densitometric scanning is then used for quantification. ijpsonline.com

While the use of an internal standard is less common in HPTLC than in HPLC or LC-MS, it can improve the accuracy and precision of quantification. This compound could be co-spotted with the sample and calibration standards. The ratio of the peak area of the analyte to that of the internal standard is then used for quantification.

Table 2: Example HPTLC Method Parameters for Deferasirox

| Parameter | Condition |

|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 plates |

| Mobile Phase | Chloroform : Methanol : Triethylamine (9:1:0.5 v/v/v) ijpsonline.com |

| Detection Wavelength | 248 nm ijpsonline.com |

| Internal Standard | This compound |

Mass Spectrometry-Based Quantification Utilizing this compound

Mass spectrometry (MS) coupled with liquid chromatography is a powerful technique for the highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using LC-MS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS methods for Deferasirox, the chromatographic separation is followed by detection using a mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for the analyte and the internal standard. This compound is an ideal internal standard because it co-elutes with the non-labeled Deferasirox ethyl ester, but is distinguished by its higher mass due to the presence of deuterium (B1214612) atoms. This co-elution ensures that any matrix effects or variations in ionization efficiency affect both the analyte and the internal standard similarly, leading to a highly accurate ratio of their responses.

A study on a d4-labeled isotopomer of Deferasirox highlighted its synthesis for use as an internal standard in an LC/MS/MS method for the quantitative determination of Deferasirox in human serum. nih.gov This principle is directly applicable to this compound for the quantification of Deferasirox ethyl ester.

Table 3: Representative LC-MS Parameters for Deferasirox Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and formic acid in water nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Electrospray Ionization Quadrupole-Trap Mass Spectrometry (LC-ESI-QT/MS/MS)

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides even greater selectivity and sensitivity. This technique is particularly useful for identifying and quantifying unknown impurities. nih.gov In this method, a precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

The use of this compound as an internal standard in an LC-ESI-MS/MS assay would involve monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. The ratio of the peak areas of these transitions provides a highly reliable measure for quantification, minimizing interferences from the sample matrix. nih.gov

Table 4: Illustrative MRM Transitions for Deferasirox and a Hypothetical Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Deferasirox | 374.2 | 108.1 nih.gov |

| Deferasirox-d4 (as an example) | 378.2 | 112.1 |

| Deferasirox Ethyl Ester | 402.1 | - |

The development and validation of these advanced analytical methodologies, with the integral use of this compound as an internal standard, are essential for ensuring the quality, safety, and efficacy of Deferasirox drug products and for conducting accurate pharmacokinetic and bioequivalence studies.

Multiple Reaction Monitoring (MRM) Mode Applications

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantitative analysis. In the context of Deferasirox analysis, MRM is employed to monitor specific precursor-to-product ion transitions for both the analyte (Deferasirox) and the internal standard (IS). nih.gov While specific MRM transitions for this compound are not detailed in the provided information, the principle involves selecting a unique precursor ion of the deuterated compound and one of its characteristic product ions.

The use of a stable isotope-labeled internal standard like this compound in MRM assays offers significant advantages. It effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, which can occur between samples. nih.gov This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects, leading to a more accurate and precise quantification of the target compound. nih.govnih.gov For Deferasirox, a similar LC-MS/MS method using a different internal standard monitored the transition m/z 374.2 → 108.1. nih.gov

Method Validation Parameters Incorporating this compound

Method validation is a critical component of analytical chemistry, ensuring that a developed procedure is suitable for its intended purpose. researchgate.net The incorporation of this compound as an internal standard is integral to the validation of analytical methods for Deferasirox, as per guidelines from the International Council on Harmonisation (ICH). researchgate.netijpsonline.com

Linearity and Range Assessment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. europa.eu When using this compound as an internal standard, the linearity of the method is assessed by preparing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of Deferasirox. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration.

A linear relationship, typically indicated by a high correlation coefficient (r² > 0.999), confirms the method's ability to provide accurate results over a defined concentration range. ijpsonline.comacgpubs.org For instance, a validated RP-HPLC method for Deferasirox demonstrated linearity over a concentration range of 10-50 μg/mL. innovareacademics.in Another study showed linearity from 20–2000 ng/mL. acgpubs.org

Table 1: Representative Linearity Data for Deferasirox Analytical Methods

| Concentration Range | Correlation Coefficient (r²) | Reference |

| 10-50 µg/mL | >0.9990 | innovareacademics.in |

| 20-2000 ng/mL | 0.9994 | acgpubs.org |

| 250-1250 ng/band | 0.9951 | ijpsonline.com |

Precision, Accuracy, and Specificity Evaluations

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. innovareacademics.in It is typically expressed as the relative standard deviation (%RSD). The use of this compound helps to achieve high precision by correcting for random variations in the analytical process. innovareacademics.in Both intraday (repeatability) and interday (intermediate precision) are assessed. researchgate.netinnovareacademics.in For a precise method, the %RSD values are expected to be low, often less than 2%. innovareacademics.in

Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. researchgate.netinnovareacademics.in By adding known amounts of Deferasirox to a sample matrix and quantifying it against the internal standard, the percentage recovery can be calculated. innovareacademics.in Acceptable recovery is generally within a range of 98-102%. innovareacademics.in

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. ijpsjournal.com The use of a specific MS/MS transition for this compound in an MRM assay ensures high specificity.

Table 2: Summary of Precision and Accuracy Data from a Validated Deferasirox Method

| Parameter | Acceptance Criteria | Observed Result | Reference |

| Intraday Precision (%RSD) | < 2% | 0.68 | innovareacademics.in |

| Interday Precision (%RSD) | < 2% | 0.79 | innovareacademics.in |

| Accuracy (% Recovery) | 98-102% | 100.22% - 100.64% | innovareacademics.in |

Limits of Detection (LOD) and Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. europa.euquanterix.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.euquanterix.com

These parameters are crucial for determining the sensitivity of an analytical method. innovareacademics.in They are often calculated based on the standard deviation of the response and the slope of the calibration curve. acgpubs.orginnovareacademics.in The use of a deuterated internal standard can help in establishing lower and more reliable LOD and LOQ values by reducing background noise and improving signal-to-noise ratios. For example, one method for Deferasirox reported an LOD of 0.034 ng/mL and an LOQ of 0.11 ng/mL. acgpubs.org Another study found LOD and LOQ values of 0.03 and 0.09 respectively. innovareacademics.in

Robustness and Ruggedness Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. innovareacademics.innih.govRuggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, and instruments. nih.govnih.gov

Application in Impurity Profiling and Related Substances Analysis of Deferasirox and its Esters

Deferasirox Ethyl Ester is a potential process-related impurity or degradation product of Deferasirox. synthinkchemicals.comgoogle.com Therefore, analytical methods must be capable of accurately identifying and quantifying this and other related substances to ensure the quality and safety of the active pharmaceutical ingredient (API). synthinkchemicals.comresearchgate.net

This compound is an ideal internal standard for the development and validation of such methods. synthinkchemicals.com Its structural similarity to Deferasirox Ethyl Ester ensures that it behaves similarly during extraction and chromatography, allowing for accurate quantification. researchgate.netinnovareacademics.in These methods are essential for:

Impurity Profiling: Identifying and quantifying all potential impurities in the Deferasirox drug substance and product. synthinkchemicals.com

Stability Testing: Monitoring the formation of degradation products, including esters, under various stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.netresearchgate.net

Quality Control: Ensuring that batches of Deferasirox meet the stringent purity requirements set by regulatory bodies. europa.eu

The use of a deuterated internal standard like this compound in these applications enhances the accuracy and reliability of the data, which is critical for regulatory submissions and ensuring patient safety. synthinkchemicals.comeuropa.eu

Identification and Quantification of Related Impurities

The control of impurities in pharmaceutical products is a critical regulatory requirement. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), offers significant advantages for the accurate quantification of related impurities in Deferasirox.

The primary benefit of using an isotope-labeled internal standard is its ability to compensate for variations in sample preparation and analysis. This compound is an ideal internal standard for the quantification of the non-labeled Deferasirox Ethyl Ester impurity because its chemical and physical properties are nearly identical to the analyte. This similarity ensures that both compounds behave similarly during extraction, chromatography, and ionization, thus correcting for any potential matrix effects or instrument variability.

Detailed Research Findings:

In a typical quantitative analysis, a known amount of this compound would be added to the sample containing Deferasirox and its impurities. The sample would then be subjected to chromatographic separation, usually by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), followed by detection using a tandem mass spectrometer (MS/MS). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the non-labeled Deferasirox Ethyl Ester and the deuterated internal standard.

The concentration of the Deferasirox Ethyl Ester impurity is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled impurity and a constant concentration of the internal standard. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis due to its high precision and accuracy.

Table 1: Hypothetical Method Parameters for Quantification of Deferasirox Ethyl Ester

| Parameter | Condition |

|---|---|

| Chromatographic System | UHPLC with a C18 column |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| MRM Transition (Analyte) | Specific m/z for Deferasirox Ethyl Ester |

| MRM Transition (IS) | Specific m/z for this compound |

| Internal Standard Conc. | 100 ng/mL |

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. Such methods are crucial for determining the shelf-life and storage conditions of pharmaceuticals. When developing these methods for Deferasirox, it is essential to separate and accurately quantify any degradation products that may form under various stress conditions, such as heat, light, humidity, and acidic or basic environments.

The incorporation of this compound as an internal standard in a stability-indicating method provides a reliable means to quantify not only the parent drug but also its related impurities and degradation products throughout the stability study. The deuterated internal standard helps to ensure that the analytical results are consistent and accurate over the long duration of these studies.

Detailed Research Findings:

In the development of a stability-indicating method, Deferasirox samples are subjected to forced degradation studies. The resulting mixtures, containing the intact drug and various degradation products, are then analyzed. By spiking these samples with a known concentration of this compound, the quantification of key impurities, including the non-deuterated Deferasirox Ethyl Ester, can be performed with high confidence.

The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness. The use of a stable isotope-labeled internal standard like this compound can significantly improve the validation parameters, particularly for accuracy and precision, by minimizing the impact of matrix effects from the degraded sample matrix.

Table 2: Hypothetical Forced Degradation Study Results for Deferasirox

| Stress Condition | Deferasirox (% Assay) | Deferasirox Ethyl Ester (% Area) | Other Degradants (% Area) |

|---|---|---|---|

| Initial (T=0) | 99.8 | 0.05 | < 0.01 |

| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | 85.2 | 0.06 | 14.7 |

| Base Hydrolysis (0.1N NaOH, 80°C, 24h) | 90.5 | 0.08 | 9.4 |

| Oxidative (3% H₂O₂, RT, 24h) | 98.1 | 0.05 | 1.8 |

| Thermal (105°C, 48h) | 99.5 | 0.07 | 0.4 |

| Photolytic (UV light, 7 days) | 99.2 | 0.06 | 0.7 |

Investigation of Deferasirox Ethyl Ester D5 in Preclinical Metabolic Fate Studies

In Vitro Metabolic Pathway Elucidation in Non-Human Biological Systems

In vitro studies using non-human biological systems are crucial for elucidating the metabolic pathways of new chemical entities like Deferasirox Ethyl Ester-d5. These studies typically utilize subcellular fractions, such as liver microsomes, from various animal species to simulate the metabolic processes that occur in a living organism.

Enzyme Systems and Reaction Mechanisms

The metabolism of the parent compound, Deferasirox, has been shown to be primarily mediated by hydroxylation and glucuronidation. europa.eu In vitro studies with liver microsomes from rats, rabbits, and marmosets have demonstrated that the oxidative metabolism of Deferasirox is a key pathway. europa.eu Specifically, cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP1A2, and CYP3A4, are involved in the metabolic activation of Deferasirox. nih.gov

For this compound, the initial metabolic step is anticipated to be the hydrolysis of the ethyl ester to form Deferasirox-d5. This reaction is catalyzed by esterase enzymes present in the liver and other tissues. nih.govresearchgate.net Following the hydrolysis, the resulting Deferasirox-d5 would then be expected to undergo similar metabolic transformations as the non-deuterated compound, primarily through the action of CYP enzymes leading to hydroxylated metabolites, and subsequent conjugation reactions.

Table 1: Key Enzyme Systems in the Metabolism of Deferasirox and its Derivatives

| Enzyme Class | Specific Enzymes | Expected Role in this compound Metabolism |

| Esterases | Carboxylesterases | Hydrolysis of the ethyl ester to form Deferasirox-d5. |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP3A4 | Oxidative metabolism (hydroxylation) of the Deferasirox-d5 core structure. nih.gov |

| UDP-Glucuronosyltransferases (UGTs) | Various UGTs | Conjugation of hydroxylated metabolites to form glucuronides for excretion. |

Identification and Characterization of Deuterated Metabolites

The identification of metabolites is a critical step in understanding the metabolic fate of a drug candidate. For this compound, the primary metabolite expected is Deferasirox-d5, formed through ester hydrolysis. Subsequent metabolism of Deferasirox-d5 would likely lead to the formation of deuterated hydroxylated metabolites.

In studies with the non-deuterated Deferasirox, several hydroxylated metabolites (M1, M2, 5-OH, and 5'-OH) have been identified in rat liver microsomes. europa.eunih.gov It is therefore anticipated that in vitro incubation of this compound with liver microsomes would yield the corresponding deuterated versions of these metabolites. The stable deuterium (B1214612) label allows for the precise tracking and quantification of these metabolites using mass spectrometry. nih.gov The mass shift of +5 amu (atomic mass units) in the deuterated metabolites compared to their non-deuterated counterparts provides a clear signature for their identification.

In Vivo Disposition and Transformation Studies in Animal Models

In vivo studies in animal models provide a more comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a deuterated compound like this compound is particularly advantageous in these studies.

Tracing Metabolic Pathways through Deuterium Labeling

Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug in vivo. researchgate.net The deuterium atoms in this compound act as a stable isotopic label, allowing researchers to distinguish the drug and its metabolites from endogenous compounds. This is especially useful in quantitative mass spectrometry-based bioanalysis. nih.gov

Following oral or intravenous administration of this compound to animal models such as rats, the appearance of Deferasirox-d5 and its subsequent deuterated metabolites in plasma, urine, and feces can be monitored over time. This allows for the determination of the major routes of metabolism and excretion. Studies on the non-deuterated Deferasirox in rats have shown that the compound and its metabolites are primarily excreted via the bile and feces. nih.gov It is expected that this compound would follow a similar excretion pattern.

Biodistribution Studies (Mechanistic, non-quantitative for therapeutic relevance)

Mechanistic biodistribution studies aim to understand the distribution of a compound and its metabolites into various tissues and organs. While not intended to provide quantitative data for therapeutic relevance, these studies offer insights into potential sites of metabolism and accumulation. In rats administered with radiolabeled Deferasirox, radioactivity was mainly distributed to the blood, excretory organs, and the gastrointestinal tract. nih.gov Similar biodistribution patterns would be expected for this compound, with the deuterium label serving as a tool for detection in different tissues.

Role of this compound in Understanding Prodrug Conversion and Ester Hydrolysis Mechanisms

Deferasirox Ethyl Ester can be considered a prodrug of Deferasirox, as it requires in vivo hydrolysis of the ester group to release the active pharmacological agent. researchgate.netscirp.org The esterification of the carboxylic acid group in Deferasirox increases its lipophilicity, which can potentially enhance its absorption. iipseries.org

The use of this compound in preclinical studies can provide valuable insights into the kinetics and mechanisms of this prodrug conversion. By monitoring the rate of disappearance of the parent ester and the appearance of the active drug (Deferasirox-d5) in plasma and tissues, researchers can characterize the activity of the esterase enzymes responsible for the hydrolysis. nih.gov Furthermore, the deuterium label can help in studying the potential for kinetic isotope effects, where the heavier deuterium atoms might slightly alter the rate of enzymatic reactions, providing a deeper understanding of the reaction mechanism. researchgate.net

Advanced Applications of Deferasirox Ethyl Ester D5 in Mechanistic Biochemical and Cell Based Research

Utilization in Mechanistic Studies of Iron Chelation (Non-human, cell-based systems)

The study of iron chelation at the cellular level is crucial for understanding the therapeutic effects of chelating agents. While research has extensively focused on Deferasirox, the use of its deuterated ethyl ester derivative, Deferasirox Ethyl Ester-d5, provides a sophisticated method for dissecting the intricate mechanisms of iron binding and removal from cells. In non-human, cell-based systems, this stable isotope-labeled compound can be employed as an internal standard in mass spectrometry-based assays to accurately quantify the uptake and subcellular distribution of the chelator.

Research on the non-labeled parent compound, Deferasirox, has demonstrated its ability to induce cytotoxic effects and apoptosis in various cancer cell lines by depleting intracellular iron. For instance, studies on human myeloid leukemia cell lines (K562, U937, and HL60) have established inhibitory concentrations (IC50) ranging from 17 to 50 µM. nih.gov In freshly isolated leukemia cells from patients, the IC50 values were higher, ranging from 88 to 172 µM. nih.gov The utilization of this compound in similar experimental setups would enable researchers to perform more precise pharmacokinetic and pharmacodynamic modeling within these cellular systems, helping to correlate the intracellular concentration of the chelator with its iron chelation efficacy and downstream cellular consequences.

By tracing the deuterated label, investigators can differentiate the administered compound from any endogenously present related molecules and accurately measure its concentration in different cellular compartments, such as the cytoplasm, mitochondria, and lysosomes, which are key organelles in iron metabolism. This level of detail is critical for understanding how the chelator accesses and binds to labile iron pools within the cell, ultimately leading to its removal.

Table 1: Inhibitory Concentrations (IC50) of Deferasirox in Human Myeloid Leukemia Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 17-50 |

| U937 | 17-50 |

| HL60 | 17-50 |

Probing Cellular Interactions and Biological Transformations in Vitro

This compound is an invaluable probe for investigating the cellular interactions and metabolic fate of the parent ethyl ester compound in vitro. As an esterified prodrug, Deferasirox Ethyl Ester is expected to exhibit different cell permeability characteristics compared to Deferasirox and subsequently undergo intracellular hydrolysis to release the active chelator. The deuterium (B1214612) label on the ethyl ester moiety allows for precise tracking of this biotransformation process.

Studies on Deferasirox have revealed its impact on various cellular signaling pathways. For example, in myeloid leukemia cells, Deferasirox has been shown to up-regulate the expression of Regulated in Development and DNA Damage Response 1 (REDD1), which in turn down-regulates the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov This action contributes to the antiproliferative effects of the drug. nih.gov Furthermore, Deferasirox has been observed to induce apoptosis in human malignant lymphoma cell lines through the caspase-3/caspase-9 pathway. researchgate.net

By using this compound, researchers can meticulously follow the uptake of the prodrug, its conversion to Deferasirox, and the subsequent effects on these cellular pathways. This can help in determining the rate and extent of intracellular hydrolysis, and whether the ethyl ester form itself has any distinct biological activities before its conversion. Such studies are crucial for understanding the complete mechanism of action and for the design of future iron chelators with improved cellular delivery and activity profiles.

Table 2: Observed In Vitro Cellular Effects of Deferasirox

| Cell Line Type | Observed Effect | Affected Pathway/Molecule |

|---|---|---|

| Human Myeloid Leukemia Cells | Repression of Signaling | mTOR pathway (via REDD1 expression) |

Application in High-Throughput Screening Methodologies (As a labeled probe)

In the realm of drug discovery, high-throughput screening (HTS) is a fundamental approach for identifying novel therapeutic agents. This compound has potential applications in HTS methodologies as a labeled probe or internal standard for the discovery of new iron chelators.

In competitive binding assays, for instance, this compound could be used to quantify the displacement of a labeled iron species from a target protein by candidate compounds. Its distinct mass would allow for sensitive and specific detection using mass spectrometry, a common readout in modern HTS campaigns.

Furthermore, in cell-based HTS assays designed to measure the intracellular iron chelation capacity of a library of compounds, this compound can serve as a crucial internal standard. By adding a known concentration of the deuterated compound to each well, variations in sample processing, cell number, and instrument response can be normalized. This ensures the high level of accuracy and reproducibility required to identify true hits from a large number of screened compounds. The use of such a stable isotope-labeled standard is superior to other quantification methods as it closely mimics the behavior of the analyte of interest throughout the entire experimental procedure.

While specific HTS campaigns employing this compound are not yet detailed in the public literature, its properties make it an ideal tool for such applications, paving the way for the discovery of next-generation iron chelation therapies.

Emerging Research Perspectives and Future Directions

Integration of Deferasirox Ethyl Ester-d5 with Multi-Omics Approaches

The integration of stable isotope-labeled compounds like this compound is pivotal for enhancing the precision and scope of multi-omics studies, particularly in metabolomics and proteomics. In these fields, which involve the large-scale study of small molecules and proteins, accurate quantification is essential. Deuterated compounds are chemically identical to their non-labeled counterparts, but their increased mass allows them to be distinguished by mass spectrometry (MS). clearsynth.com

In metabolomics, this compound can be used as an ideal internal standard for quantifying Deferasirox, its ethyl ester, and related metabolites in complex biological samples such as plasma or tissue extracts. symeres.com When added to a sample at a known concentration, it co-elutes with the unlabeled analyte during chromatography but is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and instrument response, thereby minimizing background noise and improving accuracy.

In proteomics, while the direct application is less common, labeled small molecules can be used to study drug-protein interactions. By tracking the labeled compound, researchers can gain insights into how Deferasirox affects protein expression or post-translational modifications, providing a crucial link between the drug's metabolic fate and its impact on the proteome. symeres.com

| Omics Field | Application of this compound | Key Advantage |

|---|---|---|

| Metabolomics | Internal standard for quantitative analysis of Deferasirox and its metabolites via LC-MS. symeres.com | Corrects for matrix effects and sample loss, leading to highly accurate quantification. |

| Proteomics | Probe for studying drug-protein binding and off-target effects. | Enables identification of protein targets and elucidation of mechanisms of action. clearsynth.com |

| Fluxomics | Tracer for metabolic flux analysis to understand the flow of atoms through metabolic pathways. | Provides quantitative data on the rates of metabolic reactions in vivo. nih.gov |

Development of Novel Analytical Platforms Leveraging Deuterium (B1214612) Labeling

The unique physical properties of deuterium-labeled compounds have spurred the development of advanced analytical platforms. The primary application of this compound is as an internal standard in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods. nih.gov Research has demonstrated the synthesis of a d4-labeled isotopomer of Deferasirox specifically for this purpose, highlighting its importance in clinical and research settings for the quantitative determination of the drug in human serum. nih.govresearchgate.net

The use of a deuterated standard offers significant advantages over unlabeled standards:

Enhanced Specificity: It minimizes interference from other molecules in the biological matrix. symeres.com

Improved Sensitivity: The ability to distinguish the analyte from background noise allows for lower limits of detection.

Greater Precision: It accounts for variability during sample extraction and analysis, leading to more reproducible results. nih.gov

Beyond mass spectrometry, deuterium labeling is also valuable in Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.comsymeres.com While proton (¹H) NMR is standard, the substitution of hydrogen with deuterium can simplify complex spectra and help in determining the three-dimensional structure of drug-protein complexes. clearsynth.com This allows researchers to visualize molecular interactions with greater clarity.

| Analytical Technique | Role of Deuterium Labeling | Benefit for Deferasirox Analysis |

|---|---|---|

| LC-MS/MS | Serves as a stable isotope-labeled internal standard. nih.gov | Enables highly accurate and sensitive quantification in biological fluids. kums.ac.irnih.gov |

| NMR Spectroscopy | Acts as a contrast agent and simplifies spectra. clearsynth.com | Aids in structural elucidation of drug-target interactions and conformational studies. symeres.com |

| Electrochemical Methods | Could be used to study isotope effects on redox properties. | Provides insights into the electrochemical behavior and potential new detection methods. neliti.com |

Potential for this compound in Elucidating Fundamental Biochemical Processes

Deuterium-labeled compounds are indispensable tools for tracing metabolic pathways and understanding reaction mechanisms. The substitution of hydrogen with the heavier deuterium isotope can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). scispace.com

If the cleavage of a carbon-hydrogen bond is the rate-limiting step in the metabolism of Deferasirox Ethyl Ester, the corresponding carbon-deuterium bond in this compound will be broken more slowly. scispace.com By comparing the metabolic rates of the labeled and unlabeled compounds, researchers can:

Identify the specific enzymatic steps involved in its biotransformation.

Determine the primary sites of metabolism on the molecule.

Gain a deeper understanding of drug-drug interactions at the metabolic level. symeres.com

This approach provides invaluable information on the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Such studies can reveal why drug efficacy and clearance rates differ among individuals and can guide the development of new chemical entities with improved pharmacokinetic properties. clearsynth.comsymeres.com

Q & A

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.